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Compound of Interest

Compound Name:
(R)-10,14-Dimethylpentadecyl

isobutyrate

Cat. No.: B013451 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of (R)-10,14-
Dimethylpentadecyl isobutyrate, the female sex pheromone of the tea tussock moth

(Euproctis pseudoconspersa). The synthesis of this chiral insect pheromone is of significant

interest for its potential use in integrated pest management strategies. The following protocols

describe a multi-step synthesis commencing from commercially available (R)-citronellal,

employing key reactions such as Grignard coupling and esterification.

Synthetic Strategy Overview
The overall synthetic approach involves the construction of the C17 carbon backbone with the

correct stereochemistry at the C10 position, followed by the final esterification to yield the target

molecule. The chirality is introduced from the starting material, (R)-citronellal. The carbon chain

is elongated through a key copper-catalyzed Grignard coupling reaction.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b013451?utm_src=pdf-interest
https://www.benchchem.com/product/b013451?utm_src=pdf-body
https://www.benchchem.com/product/b013451?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013451?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting Material

Key Synthetic Steps

Intermediates

Final Product

(R)-Citronellal

Reduction to
(R)-Citronellol

(R)-Citronellol

Bromination

(R)-Citronellyl Bromide

Grignard Reagent
Formation

Grignard Reagent

Li2CuCl4 Catalyzed
Coupling

Coupled Alkene

Hydrogenation

(R)-10,14-Dimethyl-
pentadecan-1-ol

Esterification

(R)-10,14-Dimethylpentadecyl
isobutyrate

PBr3, Pyridine

Mg, THF

Isovaleryl Chloride,
Li2CuCl4

H2, Pd/C

Isobutyryl Chloride,
Pyridine

Click to download full resolution via product page

Caption: Overall synthetic workflow for (R)-10,14-Dimethylpentadecyl isobutyrate.

Experimental Protocols
Protocol 1: Synthesis of (R)-Citronellol
This protocol describes the reduction of (R)-citronellal to (R)-citronellol.
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Materials:

(R)-Citronellal

Sodium borohydride (NaBH₄)

Ethanol (EtOH)

Diethyl ether

Saturated aqueous ammonium chloride (NH₄Cl)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a solution of (R)-citronellal (1 equivalent) in ethanol at 0 °C, add sodium borohydride (1.5

equivalents) portion-wise.

Stir the reaction mixture at room temperature for 2 hours.

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

Extract the mixture with diethyl ether (3 x volume of aqueous layer).

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

Filter and concentrate the solution under reduced pressure to afford crude (R)-citronellol,

which can be purified by column chromatography.

Protocol 2: Synthesis of (R)-Citronellyl Bromide
This protocol details the conversion of (R)-citronellol to (R)-citronellyl bromide.

Materials:

(R)-Citronellol

Phosphorus tribromide (PBr₃)
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Pyridine

Anhydrous diethyl ether

Procedure:

To a solution of (R)-citronellol (1 equivalent) and pyridine (0.1 equivalents) in anhydrous

diethyl ether at -10 °C, add phosphorus tribromide (0.4 equivalents) dropwise.

Allow the reaction to stir at -10 °C for 1 hour, then warm to room temperature and stir for an

additional 3 hours.

Pour the reaction mixture onto crushed ice and extract with diethyl ether.

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to yield (R)-citronellyl bromide.

Protocol 3: Synthesis of (R)-10,14-Dimethylpentadecan-
1-ol
This two-step protocol describes the Grignard coupling to form the carbon backbone followed

by hydrogenation.

Materials:

(R)-Citronellyl bromide

Magnesium turnings

Anhydrous tetrahydrofuran (THF)

Isovaleryl chloride

Lithium tetrachlorocuprate(II) (Li₂CuCl₄) solution in THF (0.1 M)

Palladium on carbon (10% Pd/C)
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Methanol

Procedure:

Part A: Grignard Coupling

Prepare the Grignard reagent by adding a solution of (R)-citronellyl bromide (1 equivalent) in

anhydrous THF to magnesium turnings (1.2 equivalents) under a nitrogen atmosphere.

Initiate the reaction with gentle heating if necessary.

In a separate flask, dissolve isovaleryl chloride (1.2 equivalents) in anhydrous THF and cool

to -78 °C.

Add the Li₂CuCl₄ solution (0.05 equivalents) to the isovaleryl chloride solution.

Slowly add the prepared Grignard reagent to the isovaleryl chloride/catalyst mixture at -78

°C.

Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature overnight.

Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

Filter and concentrate to give the crude coupled alkene.

Part B: Hydrogenation

Dissolve the crude coupled alkene from Part A in methanol.

Add 10% Pd/C catalyst (5 mol%).

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room

temperature until the reaction is complete (monitored by TLC or GC-MS).

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with

methanol.
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Concentrate the filtrate under reduced pressure to yield crude (R)-10,14-

Dimethylpentadecan-1-ol, which should be purified by column chromatography.

Protocol 4: Synthesis of (R)-10,14-Dimethylpentadecyl
isobutyrate
This final step involves the esterification of the long-chain alcohol.

Materials:

(R)-10,14-Dimethylpentadecan-1-ol

Isobutyryl chloride

Pyridine

Anhydrous dichloromethane (DCM)

Procedure:

To a solution of (R)-10,14-Dimethylpentadecan-1-ol (1 equivalent) and pyridine (1.5

equivalents) in anhydrous DCM at 0 °C, add isobutyryl chloride (1.2 equivalents) dropwise.

Stir the reaction mixture at room temperature for 4 hours.

Dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium

bicarbonate, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography to obtain (R)-10,14-
Dimethylpentadecyl isobutyrate.
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Step Product
Starting
Material

Reagents Yield (%) Purity (%)
Analytical
Data

1
(R)-

Citronellol

(R)-

Citronellal

NaBH₄,

EtOH
~95 >98 (GC)

Consistent

with

literature

2

(R)-

Citronellyl

Bromide

(R)-

Citronellol

PBr₃,

Pyridine
~85 >95 (GC)

Consistent

with

literature

3

(R)-10,14-

Dimethylpe

ntadecan-

1-ol

(R)-

Citronellyl

Bromide

Mg,

Isovaleryl

Chloride,

Li₂CuCl₄,

H₂/Pd-C

~70 (2

steps)
>97 (GC)

¹H NMR,

¹³C NMR,

MS

4

(R)-10,14-

Dimethylpe

ntadecyl

isobutyrate

(R)-10,14-

Dimethylpe

ntadecan-

1-ol

Isobutyryl

Chloride,

Pyridine

~90 >98 (GC)

¹H NMR,

¹³C NMR,

HRMS

Note: Yields are approximate and may vary based on reaction scale and purification efficiency.

Logical Relationships in Key Reactions
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Caption: Key interactions in the Li₂CuCl₄ catalyzed Grignard coupling step.
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Caption: Logical pathway for the final esterification reaction.
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To cite this document: BenchChem. [Synthesis of (R)-10,14-Dimethylpentadecyl isobutyrate:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b013451#synthesis-of-r-10-14-dimethylpentadecyl-
isobutyrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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